Substituting primary diols in oxidative polymer synthesis causes backbone degradation and requires heating for processing. 2,7-Dimethyl-2,7-octanediol eliminates these failures.
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2,7-Dimethyl-2,7-octanediol (CAS: 19781-07-8) is a C10 aliphatic diol characterized by two tertiary hydroxyl groups positioned at the C2 and C7 atoms. This specific molecular architecture, featuring a flexible hydrocarbon backbone capped by sterically hindered alcohol functionalities, imparts a distinct set of physical and chemical properties. These attributes position it as a specialty chemical intermediate, a potential performance additive in formulations, and a monomer for polymer synthesis where oxidative stability and processability are critical selection factors.
Substituting 2,7-Dimethyl-2,7-octanediol with its linear isomer, 1,8-octanediol, or a shorter-chain analog like 2,5-dimethyl-2,5-hexanediol, often leads to process and performance failures. The tertiary nature of the hydroxyl groups in 2,7-Dimethyl-2,7-octanediol provides high resistance to oxidation compared to the primary alcohols of 1,8-octanediol. Furthermore, its branched structure results in a liquid or low-melting point solid, contrasting sharply with the high-melting point, crystalline nature of its common analogs, which require heating for liquid-phase handling. These structural differences fundamentally alter processability, chemical stability, and surface-active behavior, making direct substitution impractical for optimized applications.
Tertiary hydroxyl reactivity and steric profile differ fundamentally; direct replacement may alter esterification kinetics and polymer hydrogen-bonding networks.
Extended C8 spacer in 2,7-DMOD provides distinct molecular dimensions; substitution can change macrocycle ring size and crystal packing arrangement.
Unlike its closest procurement alternatives, which are crystalline solids requiring heating for use, 2,7-Dimethyl-2,7-octanediol is a liquid or low-melting solid at ambient temperatures. Its linear isomer, 1,8-octanediol, is a solid with a melting point of 57–61 °C. The shorter-chain branched analog, 2,5-dimethyl-2,5-hexanediol, is also a solid with an even higher melting point of 86–90 °C. This physical state difference is a critical processability advantage.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | Liquid or Low-Melting Solid (at ambient temperature) |
| Comparator Or Baseline | 1,8-Octanediol: 57-61 °C | 2,5-Dimethyl-2,5-hexanediol: 86-90 °C |
| Quantified Difference | Avoids heating requirements of at least ~30-60 °C compared to common solid diol analogs. |
| Conditions | Standard atmospheric pressure. |
This eliminates the need for heated tanks, lines, and melting protocols, reducing energy costs, simplifying plant operations, and preventing blockages from solidification.
The hydroxyl groups of 2,7-Dimethyl-2,7-octanediol are tertiary, which renders them resistant to a wide range of common chemical oxidizing agents that do not cleave carbon-carbon bonds. In contrast, the primary hydroxyl groups of its linear isomer, 1,8-octanediol, are readily oxidized to aldehydes or carboxylic acids. This makes 2,7-Dimethyl-2,7-octanediol the appropriate choice when the diol moiety must survive oxidative conditions elsewhere in a synthetic sequence.
| Evidence Dimension | Reactivity to Oxidation |
| Target Compound Data | Resistant (tertiary alcohols) |
| Comparator Or Baseline | 1,8-Octanediol: Susceptible (primary alcohols) |
| Quantified Difference | Qualitatively different chemical reactivity; avoids side-reactions and impurities. |
| Conditions | Standard laboratory and industrial oxidation reactions (e.g., using PCC, Jones reagent, or TEMPO). |
Selecting this compound prevents unwanted side reactions, increasing the yield and purity of the target molecule and avoiding the need for protective group chemistry, thereby simplifying synthesis.
The molecular structure of 2,7-Dimethyl-2,7-octanediol, with a C8 lipophilic chain and two hydrophilic tertiary alcohol groups, is characteristic of a non-ionic Gemini surfactant. This amphiphilic nature enables it to act as a wetting agent, foam control agent, or dispersant. This contrasts with 1,8-octanediol, a simple, flexible diol that is more hydrophilic and lacks the distinct hydrophobic/hydrophilic separation needed for significant surface activity. The structure of the target compound is analogous to well-established acetylenic diol surfactants and can be expected to lower the surface tension of aqueous formulations.
| Evidence Dimension | Surface Activity Potential |
| Target Compound Data | High (Amphiphilic Gemini-like structure) |
| Comparator Or Baseline | 1,8-Octanediol: Low (Simple linear α,ω-diol) |
| Quantified Difference | Provides surface modification properties (wetting, defoaming) not present in the linear isomer. |
| Conditions | Aqueous or mixed-solvent formulations. |
This compound can replace a simple diol and a separate surfactant in a formulation, simplifying inventory and potentially improving compatibility and stability.
For synthesizing polyesters, polyurethanes, or other condensation polymers that require exposure to oxidative post-processing or are intended for use in oxidizing environments. The tertiary alcohol structure prevents degradation of the polymer backbone that would occur with polymers made from primary diols like 1,8-octanediol.
Ideal for use in formulations where heating is undesirable or impossible, such as in volatile solvent systems or for heat-sensitive active ingredients. Its liquid state allows for simple, low-energy blending, unlike solid analogs such as 2,5-dimethyl-2,5-hexanediol that must be melted prior to incorporation.
Serves as a dual-function component in aqueous formulations, acting as a coalescing agent or humectant while simultaneously providing surfactant benefits like improved substrate wetting and foam control. This reduces the need for additional specialized surfactants which might be required if using a non-surface-active diol like 1,8-octanediol.